Olprinone
Overview
Description
Olprinone is a cardiotonic agent . It has been marketed in Japan since 1996 . Olprinone is a newly developed phosphodiesterase III inhibitor characterized by several properties . First, olprinone has positive inotropic and vasodilator actions and improves myocardial mechanical efficiency .
Molecular Structure Analysis
The molecular formula of Olprinone is C14H10N4O . Its molecular weight is 250.261 g/mol . The IUPAC name is 5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-1 H -pyridine-3-carbonitrile .
Chemical Reactions Analysis
As a phosphodiesterase III inhibitor, Olprinone has been found to have anti-inflammatory effects in addition to its main inotropic and peripheral vasodilatory effects . It improves myocardial mechanical efficiency via elevation of intracellular cAMP levels in both cardiomyocytes and vascular smooth muscle cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of Olprinone include a molecular formula of C14H10N4O and a molecular weight of 250.26 .
Scientific Research Applications
Neuroprotection and Treatment of Spinal Cord Trauma
Olprinone, a phosphodiesterase III inhibitor, has shown promise in treating spinal cord injuries. A study found that Olprinone treatment significantly reduced spinal cord inflammation, tissue injury, and apoptosis in mice after spinal cord trauma. This treatment also ameliorated the recovery of hind-limb function (Esposito et al., 2010).
Cardiovascular Diseases
Olprinone has been primarily used in treating acute heart failure and postoperative acute cardiac insufficiency. Its mechanism involves selectively inhibiting PDE III, increasing cAMP concentrations, and affecting Ca2+ influx in cardiac myocytes and vascular smooth muscle cells. Recent research has also explored its application in pulmonary hypertension, myocardial ischemia/reperfusion injury, and arrhythmias (Xu, Zhang, & Lu, 2018).
Cerebral and Systemic Circulation
Studies have indicated that Olprinone augments cerebral blood flow and improves carotid artery distensibility, potentially preventing cerebral metabolic abnormalities in heart failure. It also exerts differential vasodilatory effects on peripheral vessels based on organ-specific PDE 3 distribution, making it effective in reducing mean aortic and pulmonary artery pressures (Ueda & Mizushige, 2006).
Inflammatory and Ischemia-Reperfusion Injury
Olprinone has shown potential in inhibiting the accumulation of inflammatory cells and inflammatory cytokine production. This ability is linked to its cAMP-increasing properties, providing anti-inflammation effects and organ protection. This makes it a potential agent in preventing ischemia-reperfusion injury in various organs under pathophysiological conditions (Wang Jun-ke, 2011).
Modulation of Cardiac Ion Channels
Research has indicated that Olprinone can stabilize Kv1.5 channel proteins in the endoplasmic reticulum, increasing the density of Kv1.5 channels on the cell membrane. This enhancement of Kv1.5 currents is thought to contribute to the less arrhythmogenic effects of Olprinone (Endo et al., 2015).
Treatment of Diaphragmatic Fatigability
In studies, Olprinone has been effective in treating but not preventing fatigue-induced changes in guinea-ppig diaphragmatic contractility. It significantly improved the force in fatigued diaphragm strips, suggesting its role in enhancing muscle contractility under certain conditions (Uemura et al., 2003).
Hepatosplanchnic Circulation and Mitochondrial Oxidation
In a porcine model of endotoxemia, Olprinone improved hepatic oxygen delivery and consumption, along with mitochondrial oxidation in the liver. These findings imply that Olprinone may have therapeutic effects in restoring systemic and hepatic circulation and mitochondrial function in the liver under stress conditions like endotoxemia (Kuniyoshi et al., 2005).
Multiple Organ Dysfunction Syndrome
A study demonstrated that Olprinone reduced the development of multiple organ failure in mice induced by zymosan. This included attenuation of peritoneal exudation, migration of polymorphonuclear cells, lung, liver, pancreatic injury, renal dysfunction, and mortality, indicating its potential in managing systemic shock and organ dysfunction syndromes (Mazzon et al., 2011).
Acute Respiratory Distress Syndrome
Olprinone showed potential in improving inflammation, apoptosis, and respiratory parameters in an experimental model of ARDS induced by saline lung lavage. It reduced the release of inflammatory mediators, markers of oxidative damage, and improved lung function, suggesting its future use in ARDS therapy (Kosutova et al., 2020).
Myocardial Ischemia-Reperfusion Injury
Olprinone has been found to protect the heart against myocardial infarction in type 2 diabetic rats, mediated by the PI3K-Akt pathway. It improved cardiac function and regulated anti-apoptotic and pro-apoptotic pathways, indicating its effectiveness in cardiac ischemia-reperfusion injury (Matsumoto et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10/h2-6,8H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWFIIYTJQOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048461 | |
Record name | Olprinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olprinone | |
CAS RN |
106730-54-5 | |
Record name | Olprinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106730-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olprinone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106730545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olprinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16847 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olprinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLPRINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8BMI9YGC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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